Welcome to the BenchChem Online Store!
molecular formula C11H7ClN2O2S B8304514 4-(3-Carboxyphenylsulphanyl)-2-chloropyrimidine

4-(3-Carboxyphenylsulphanyl)-2-chloropyrimidine

Cat. No. B8304514
M. Wt: 266.70 g/mol
InChI Key: UEAOCJVRMLWBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06048866

Procedure details

4-(3-Carboxyphenylsulphanyl)-2-chloropyrimidine was prepared by heating a solution of 2,4-dichloropyrimidine (2.97 g, 19.9 mmol) and 3-mercaptobenzoic acid (3.07 g, 19.9 mmol) in ethanol (50 ml) at reflux for 1 h. On cooling to 0°, the resulting precipitate was collected and dried to give the desired material (3.38 g) as a white solid.
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[SH:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([OH:15])=[O:14]>C(O)C>[C:13]([C:12]1[CH:11]=[C:10]([S:9][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)[CH:18]=[CH:17][CH:16]=1)([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
3.07 g
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to 0°
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1)SC1=NC(=NC=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.